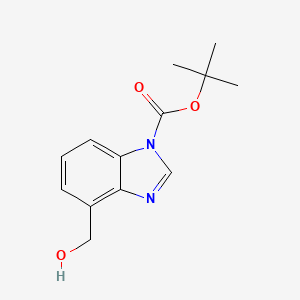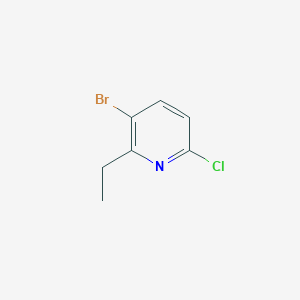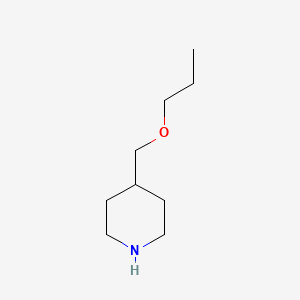
5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes an ethylthio group, a methoxycarbonyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(methoxycarbonyl)phenylhydrazine with ethylthioacetic acid under acidic conditions to form the pyrazole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the methoxycarbonyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a similar methoxycarbonyl group.
2-Fluoro-4-methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group and a boronic acid moiety.
Uniqueness
5-(Ethylthio)-1-(4-(methoxycarbonyl)phenyl)-1h-pyrazole-4-carboxylic acid is unique due to the presence of the ethylthio group and the pyrazole ring, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H14N2O4S |
|---|---|
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
5-ethylsulfanyl-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-3-21-12-11(13(17)18)8-15-16(12)10-6-4-9(5-7-10)14(19)20-2/h4-8H,3H2,1-2H3,(H,17,18) |
Clave InChI |
XCIZPFRJMJBSAX-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=NN1C2=CC=C(C=C2)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)







